3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of various substituents through reactions such as nitration, reduction, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions, potentially leading to the discovery of new therapeutic targets.
Medicine: The compound’s potential therapeutic properties can be explored for drug development, particularly in areas such as oncology and neurology.
Industry: Its unique chemical structure can be utilized in the development of advanced materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-(3,4-dimethoxyphenyl)propionic acid
- 2-(2-chloro-3,4-dimethoxyphenyl)ethylamine
Uniqueness
Compared to similar compounds, 3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide stands out due to its thieno[2,3-b]pyridine core, which imparts unique biological activity and potential therapeutic applications. Its complex structure allows for diverse chemical modifications, enhancing its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C30H27N3O3S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C30H27N3O3S/c1-17-9-8-10-18(2)27(17)33-29(34)28-26(31)25-21(20-13-14-23(35-3)24(15-20)36-4)16-22(32-30(25)37-28)19-11-6-5-7-12-19/h5-16H,31H2,1-4H3,(H,33,34) |
InChI Key |
MUMGHORQQCMZOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.